

An In-depth Technical Guide to 2,2,5,5-Tetramethylhex-3-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-*t*-butylacetylene*

Cat. No.: *B093683*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,2,5,5-tetramethylhex-3-yne, also known as di-*tert*-butylacetylene.

Chemical Structure and Properties

2,2,5,5-Tetramethylhex-3-yne is a symmetrical internal alkyne characterized by the presence of two bulky *tert*-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.

Molecular Formula: $C_{10}H_{18}$

Molecular Weight: 138.25 g/mol

CAS Number: 17530-24-4

The chemical structure of 2,2,5,5-tetramethylhex-3-yne is depicted in the diagram below.

Chemical structure of 2,2,5,5-tetramethylhex-3-yne.

Physical Properties

The physical properties of 2,2,5,5-tetramethylhex-3-yne are summarized in the table below.

Property	Value	Reference
Melting Point	26-28 °C	[1]
Boiling Point	~174 °C (estimated)	[1]
Density	~0.783 g/cm ³ (estimated)	[1]
Water Solubility	20.32 mg/L (at 25 °C)	[1]

Synthesis

A common and effective method for the synthesis of symmetrical alkynes like 2,2,5,5-tetramethylhex-3-yne is the oxidative coupling of the corresponding terminal alkyne, in this case, 3,3-dimethyl-1-butyne (tert-butylacetylene). The Hay coupling, which utilizes a copper(I) catalyst in the presence of a nitrogenous base and oxygen, is a suitable procedure.

Experimental Protocol: Hay Coupling of 3,3-Dimethyl-1-butyne

Materials:

- 3,3-Dimethyl-1-butyne (tert-butylacetylene)
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Acetone (or another suitable solvent)
- Oxygen (or air)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3,3-dimethyl-1-butyne in acetone.
- Add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. The solution should turn green.
- Bubble a slow stream of oxygen or air through the stirred reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution may change.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid. This will neutralize the TMEDA and dissolve the copper salts.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by sublimation to yield pure 2,2,5,5-tetramethylhex-3-yne as a white solid.

The logical workflow for the synthesis and purification is illustrated below.



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Workflow for the synthesis and purification of 2,2,5,5-tetramethylhex-3-yne.

Spectroscopic Characterization

The structure of 2,2,5,5-tetramethylhex-3-yne can be confirmed by various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Chemical Shift (δ)	Assignment
~1.2 ppm (singlet, 18H)	-C(CH ₃) ₃

Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups. In the ¹³C NMR spectrum, three signals are expected: one for the two equivalent sp-hybridized carbons of the alkyne and two for the carbons of the tert-butyl groups (the quaternary carbon and the methyl carbons).

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2970	C-H stretch (sp ³)	Strong
~2190	C≡C stretch	Weak or absent
~1365	C-H bend (tert-butyl)	Strong

The C≡C stretching vibration in symmetrical internal alkynes is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.

Mass Spectrometry (MS)

m/z	Assignment
138	[M] ⁺ (Molecular ion)
123	[M - CH ₃] ⁺
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

The mass spectrum is expected to show a molecular ion peak at m/z 138. A prominent peak at m/z 123 would correspond to the loss of a methyl group. The base peak is likely to be at m/z 57, corresponding to the stable tert-butyl cation.

Reactivity and Applications

The steric bulk of the two tert-butyl groups flanking the alkyne functionality in 2,2,5,5-tetramethylhex-3-yne makes it a sterically hindered alkyne. This steric hindrance renders the triple bond less susceptible to reactions that are common for less substituted alkynes. For example, it is resistant to catalytic hydrogenation under standard conditions.

This unique reactivity makes 2,2,5,5-tetramethylhex-3-yne a useful substrate in organometallic chemistry and materials science. It can act as a bulky, non-reactive ligand in metal complexes or as a building block for sterically crowded molecular architectures. Its derivatives are also of interest in the development of molecular machinery and advanced materials.

Safety Information

2,2,5,5-Tetramethylhex-3-yne is a flammable solid. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

- 1. 2,2,5,5-TETRAMETHYL-3-HEXYNE | 17530-24-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2,5,5-Tetramethylhex-3-yne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093683#2-2-5-5-tetramethylhex-3-yne-chemical-structure]

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